Ethyl 2-chloro-3,5-dinitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O6/c1-2-18-9(13)6-3-5(11(14)15)4-7(8(6)10)12(16)17/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNMHSAEARMZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286227 | |
| Record name | Ethyl 2-chloro-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-28-7 | |
| Record name | Benzoic acid, 2-chloro-3,5-dinitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7251-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 44291 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC44291 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-chloro-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Ethyl 2 Chloro 3,5 Dinitrobenzoate
Strategic Approaches to the Synthesis of 2-chloro-3,5-dinitrobenzoic Acid Precursor
The formation of 2-chloro-3,5-dinitrobenzoic acid is a critical prerequisite for the synthesis of its ethyl ester. The key challenge lies in the controlled, regioselective introduction of two nitro groups onto a chlorobenzoic acid scaffold.
Regioselective Nitration of Chlorobenzoic Acid Derivatives
The synthesis of the dinitro precursor typically begins with a chlorobenzoic acid, such as 2-chlorobenzoic acid. The process involves electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The existing chloro and carboxylic acid groups on the benzene (B151609) ring direct the position of the incoming nitro groups. The carboxylic acid group is a deactivating meta-director, while the chlorine atom is a deactivating ortho-, para-director.
The nitration of o-chlorobenzoic acid often yields a mixture of isomers, primarily 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. patsnap.com Achieving the specific 3,5-dinitro substitution pattern requires forcing conditions and careful control to overcome the directing effects of the initial substituents and introduce a second nitro group. The synthesis of N-substituted 5-nitroanthranilic acid derivatives can be achieved through the amination of 2-chloro-5-nitrobenzoic acid, highlighting the reactivity of this intermediate. sigmaaldrich.com Traditional nitration methods often use corrosive mixed acid systems, which can lead to poor yields and low regioselectivity. frontiersin.org
Reaction Conditions and Optimization for Precursor Formation
The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.
Key parameters that are optimized to maximize the yield of the desired 2-chloro-3,5-dinitrobenzoic acid include:
Reagent Ratio: The weight ratio of concentrated sulfuric acid to the chlorobenzoic acid starting material is a critical factor. Ratios between 3.5:1 and 4.5:1 have been reported for the mononitration of o-chlorobenzoic acid. patsnap.comgoogle.com For dinitration, a higher concentration of the nitrating agent and a more potent mixed acid system, potentially including fuming sulfuric acid (oleum), may be necessary to introduce the second nitro group onto the deactivated ring. google.com
Temperature Control: Nitration is a highly exothermic reaction. The temperature must be carefully controlled to prevent runaway reactions and the formation of unwanted byproducts. For the mononitration of o-chlorobenzoic acid, temperatures are typically maintained between 30°C and 40°C. patsnap.com
Reaction Time: The reaction is monitored until the starting material is consumed, which can take several hours. google.com
Post-reaction workup involves quenching the reaction mixture in cold water or ice to precipitate the crude nitrated product, which is then collected by filtration and purified, often by recrystallization. google.com
Table 1: Optimized Conditions for Nitration of o-Chlorobenzoic Acid (Mononitration)
| Parameter | Condition | Outcome/Note | Reference |
| Starting Material | o-Chlorobenzoic Acid | --- | patsnap.com |
| Nitrating Agent | Concentrated Nitric Acid | Dropwise addition | patsnap.com |
| Catalyst/Solvent | Concentrated Sulfuric Acid | Weight ratio of H₂SO₄ to o-chlorobenzoic acid from 3.5:1 to 4.5:1 | patsnap.comgoogle.com |
| Temperature | 30-40°C | Crucial for controlling selectivity and safety | patsnap.com |
| Product | Crude mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid | Further nitration needed for the 3,5-dinitro product | patsnap.com |
Esterification Techniques for the Formation of Ethyl 2-chloro-3,5-dinitrobenzoate
Once the 2-chloro-3,5-dinitrobenzoic acid precursor is synthesized and purified, it is converted into the corresponding ethyl ester. Several established esterification methods can be employed for this transformation.
Direct Esterification with Ethanol (B145695)
Direct esterification, commonly known as the Fischer esterification, involves reacting the carboxylic acid (2-chloro-3,5-dinitrobenzoic acid) with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is reversible, and the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. While this method is straightforward, the direct reaction of alcohols with 3,5-dinitrobenzoic acid can be slow and reversible, potentially leading to lower yields and purity without optimization. hansshodhsudha.com Microwave-assisted methods have been explored as a greener alternative to conventional heating for synthesizing 3,5-dinitrobenzoates, significantly reducing reaction times. researchgate.net
Carbodiimide-Mediated Esterification (e.g., DCC, DMAP)
A milder and often more efficient method for esterification is the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), frequently catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). This method, known as the Steglich esterification, is effective for converting even sterically hindered and acid-labile substrates. organic-chemistry.org
The reaction mechanism proceeds through the following steps:
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
The alcohol (ethanol) then attacks this intermediate.
The desired ester is formed along with the insoluble byproduct, dicyclohexylurea (DCU), which can be easily removed by filtration. organic-chemistry.org
The addition of a catalytic amount of DMAP significantly accelerates the reaction by forming a more reactive acylpyridinium intermediate, which suppresses the formation of N-acylurea side products. organic-chemistry.orgsemanticscholar.org This protocol is performed under mild, neutral conditions, typically at room temperature in a solvent like dichloromethane (B109758) (CH₂Cl₂). organic-chemistry.org
Table 2: Reagents in Steglich Esterification
| Reagent | Role | Notes | Reference |
| 2-chloro-3,5-dinitrobenzoic acid | Substrate | The carboxylic acid to be esterified. | --- |
| Ethanol | Nucleophile | The alcohol providing the ethyl group. | --- |
| DCC (Dicyclohexylcarbodiimide) | Activating Agent | Activates the carboxyl group, forming an O-acylisourea intermediate. | organic-chemistry.org |
| DMAP (4-Dimethylaminopyridine) | Catalyst | Acts as an acyl transfer catalyst, accelerating the reaction and improving yield. | organic-chemistry.org |
| Dichloromethane (CH₂Cl₂) | Solvent | Anhydrous solvent is typically used. | organic-chemistry.org |
Mitsunobu Reaction Protocols with 3,5-Dinitrobenzoic Acid
The Mitsunobu reaction provides another powerful method for esterification under mild, neutral conditions. alfa-chemistry.com This reaction couples an alcohol with an acidic pronucleophile, such as a carboxylic acid, using a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.gov
A key feature of the Mitsunobu reaction is that it proceeds with an inversion of stereochemistry at the alcohol's chiral center, although this is not relevant when using a primary alcohol like ethanol. alfa-chemistry.comnih.gov The reaction works well for a wide range of substrates. The increased acidity of 3,5-dinitrobenzoic acid compared to other benzoic acids makes it a suitable pronucleophile for this reaction, allowing for high isolated yields. researchgate.net
The general mechanism involves the formation of a betaine (B1666868) from PPh₃ and DEAD, which then activates the alcohol. The carboxylate anion, acting as the nucleophile, attacks the activated alcohol, leading to the formation of the ester, triphenylphosphine oxide, and a reduced hydrazine (B178648) derivative. tcichemicals.com The removal of these byproducts can sometimes complicate product purification. tcichemicals.com
Multi-component Reactions and Convergent Synthesis Strategies Involving Dinitrobenzoate Scaffolds
Multi-component reactions are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all initial molecules. nih.govrsc.org This approach is highly valued for its efficiency in bond formation and cost-effective product separation. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the core dinitrobenzoate scaffold. For instance, a hypothetical MCR could be designed to bring together precursors that already contain the necessary chloro, nitro, and carboxylate functionalities, or moieties that can be easily converted into them. Research into MCRs for creating other highly substituted benzene rings, such as through the coupling of enyne imines, Fischer carbene complexes, and electron-deficient alkynes, demonstrates the potential for such strategies to rapidly assemble complex aromatic systems. nih.gov
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Stepwise modification of a single starting material (e.g., chlorobenzoic acid → nitration → esterification). | Independent synthesis of key fragments followed by their assembly. |
| Efficiency | Overall yield decreases significantly with each successive step. | Higher overall yield due to fewer consecutive steps in the main synthetic pathway. wikipedia.org |
| Flexibility | Less flexible; modifications late in the sequence can be challenging. | Allows for greater flexibility and diversification by combining different pre-synthesized fragments. |
| Example | 1. Nitration of 2-chlorobenzoic acid to 2-chloro-3,5-dinitrobenzoic acid. 2. Esterification to this compound. | 1. Synthesis of a chlorinated aromatic precursor. 2. Synthesis of a dinitrated coupling partner. 3. Coupling of the two fragments to form the dinitrobenzoate scaffold. |
While the direct application of these advanced synthetic strategies to this compound is a subject for further research, the principles of multi-component reactions and convergent synthesis offer a promising blueprint for the future development of more efficient and sustainable methods for producing highly functionalized aromatic compounds. The exploration of novel MCRs and convergent pathways could lead to significant improvements over classical synthetic routes, particularly in the context of medicinal and materials chemistry where dinitrobenzoate scaffolds are of interest.
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Chloro 3,5 Dinitrobenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chlorinated Position
The most prominent feature of Ethyl 2-chloro-3,5-dinitrobenzoate's reactivity is its susceptibility to nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the chlorine. The presence of two nitro groups ortho and para to the chlorine atom strongly activates the aromatic ring towards attack by nucleophiles.
Mechanism of Halogen Displacement by Various Nucleophiles (e.g., Amines, Thiols)
The displacement of the chloride ion from this compound by nucleophiles such as amines and thiols generally proceeds via the classical two-stage addition-elimination mechanism. nih.gov This pathway is characteristic of SNAr reactions on activated aromatic systems.
The reaction initiates with the attack of the nucleophile on the electrophilic carbon atom attached to the chlorine. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com The stability of this intermediate is crucial for the reaction to proceed. The final step involves the departure of the chloride leaving group, which restores the aromaticity of the ring and yields the substitution product. youtube.comyoutube.com
The general mechanism can be depicted as follows:
Addition Step: The nucleophile adds to the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a tetrahedral intermediate.
Elimination Step: The leaving group (chloride) is expelled, and the aromatic ring is reformed.
Reactions involving primary amines are a significant class of these synthetic reactions and have been subjects of extensive kinetic and mechanistic studies. nih.gov Similarly, biothiols have been studied for their reactivity patterns in SNAr reactions. researchgate.net
The cornerstone of the SNAr mechanism is the formation of a distinct intermediate species. nih.gov When a nucleophile attacks the electron-deficient aromatic ring of a substrate like this compound, a tetrahedral intermediate, also known as a Meisenheimer complex, is formed. nih.gov This intermediate carries a negative charge, which is delocalized across the aromatic system and, significantly, onto the oxygen atoms of the ortho and para nitro groups.
This delocalization provides substantial stabilization for the intermediate, lowering the activation energy of the first step. While this tetrahedral intermediate is typically unstable, its formation is a key rate-determining factor in many SNAr reactions. nih.gov Spectroscopic techniques can sometimes be employed to detect and characterize these transient species, providing direct evidence for the stepwise mechanism.
Kinetic investigations of SNAr reactions involving substrates similar to this compound reveal that the reactions typically follow second-order kinetics—first order with respect to the aromatic substrate and first order with respect to the nucleophile. researchgate.net The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.
Thermodynamic parameters can be determined from temperature-dependent kinetic studies. These studies often show that the reactions are not catalyzed by a second molecule of the nucleophile (amine), indicating a direct substitution pathway. researchgate.net The comparison of kinetic and equilibrium data for related reactions, such as those involving different leaving groups or nucleophiles, provides deeper insight into the reaction mechanism. researchgate.net For instance, studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with aniline (B41778) have been conducted to understand these factors. bau.edu.lb
Table 1: Factors Influencing SNAr Reaction Rates
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Nucleophile Strength | Stronger nucleophiles generally react faster. | A more potent nucleophile attacks the electrophilic carbon more readily. |
| Leaving Group Ability | Better leaving groups lead to faster reactions. | The ease of C-X bond cleavage in the elimination step affects the overall rate. |
| Solvent Polarity | Polar aprotic solvents often accelerate the reaction. | These solvents can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, and can stabilize the charged Meisenheimer complex. |
| Temperature | Higher temperatures increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed, as described by the Arrhenius equation. |
The solvent plays a critical, non-passive role in governing the rate and mechanism of SNAr reactions. nih.gov The rate constant for these reactions often increases with the solvent's polarity and its ability to act as a hydrogen bond acceptor (HBA). nih.gov For instance, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are known to accelerate SNAr reactions. researchgate.net
Conversely, the hydrogen bond donating (HBD) ability of a solvent can reduce the reaction rate. nih.gov Protic solvents, such as methanol, can form strong hydrogen bonds with amine nucleophiles, stabilizing them in their ground state and thus increasing the activation energy required for the nucleophilic attack. nih.gov Therefore, in mixed solvent systems like methanol-DMSO, the reaction rate can decrease as the proportion of the protic solvent increases. nih.gov The specific interactions between the solute and solvent molecules are often more influential on reactivity than macroscopic solvent parameters alone. researchgate.net
The nitro group (–NO₂) is a powerful electron-withdrawing group due to both the inductive effect and the resonance effect. tcichemicals.com In this compound, the two nitro groups are positioned at the ortho and para positions relative to the chlorine atom. This specific arrangement is crucial for the high reactivity of the compound in SNAr reactions.
The strong electron-withdrawing nature of the nitro groups deactivates the benzene (B151609) ring towards electrophilic attack but strongly activates it for nucleophilic attack. youtube.comtcichemicals.com They achieve this by:
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.
Resonance Effect: The nitro groups can delocalize the negative charge of the Meisenheimer intermediate through resonance, placing the charge on the electronegative oxygen atoms. youtube.comyoutube.com This resonance stabilization significantly lowers the energy of the intermediate and the transition state leading to it, thereby accelerating the rate of nucleophilic attack. nih.gov The more electron-withdrawing groups present, the more favorable the reaction becomes. youtube.com
In nucleophilic aromatic substitutions, a leaving group is typically required. Halogens, like the chlorine atom in this compound, are common and effective leaving groups. The displacement of a halogen is a standard SNAr reaction.
However, under certain conditions, a hydrogen atom can also be displaced in a process known as nucleophilic substitution of hydrogen (SNArH). This type of reaction is distinct from the classical SNAr pathway. While the nitro group itself can sometimes act as a leaving group, the direct substitution of a halogen is generally a more facile process in compounds like this compound. tcichemicals.com The relative reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state of the rate-determining addition step. youtube.com The displacement of a halide ion is a key feature of these reactions. youtube.comyoutube.com
Regioselectivity and Stereoselectivity in SNAr Transformations
The presence of two strongly electron-withdrawing nitro groups, one ortho and one para to the chlorine atom, makes the aromatic ring of this compound highly activated towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of its chemistry, allowing for the displacement of the chloride ion by a variety of nucleophiles.
Regioselectivity: The regioselectivity of the SNAr reaction on this substrate is well-defined. Nucleophilic attack occurs exclusively at the carbon atom bearing the chlorine (C-2). The nitro groups at the C-3 (ortho) and C-5 (para) positions effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. This intermediate is a key species in the stepwise SNAr mechanism. The stability of this complex lowers the activation energy for the reaction, facilitating the substitution at the C-2 position over any other position on the ring. Studies on analogous systems, such as 2-substituted 3,5-dichloropyrazines, have shown that electron-withdrawing groups direct nucleophilic attack to the adjacent and para positions researchgate.net. In the case of this compound, both nitro groups cooperatively activate the C-2 position for substitution.
The typical SNAr mechanism proceeds in two steps:
Addition of the nucleophile to the electrophilic C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized Meisenheimer complex.
Elimination of the leaving group (chloride ion), which restores the aromaticity of the ring.
The rate-determining step is typically the initial attack of the nucleophile and the formation of the Meisenheimer complex wikipedia.orgkoreascience.kr. The relative ability of halogens to act as leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions wikipedia.org. This is because the bond to the leaving group is not broken in the rate-determining step.
Stereoselectivity: Stereoselectivity is generally not a factor in the SNAr reactions of this compound itself, as the molecule is achiral and the reaction does not create a stereocenter on the aromatic ring. However, if the incoming nucleophile is chiral, the reaction could potentially lead to diastereomeric products, but the aromatic core of the substrate does not inherently direct the stereochemical outcome.
Reduction Chemistry of the Nitro Groups
The reduction of the two nitro groups on the benzene ring is a significant pathway for the functionalization of this compound, opening access to various amino-substituted derivatives. The challenge and opportunity lie in controlling the extent and selectivity of the reduction.
Achieving selective reduction of one nitro group while leaving the other, as well as the chloro and ester functionalities, intact is a key synthetic goal. Dinitroarenes can often be selectively reduced to the corresponding nitroanilines organic-chemistry.org. One effective method involves using sodium borohydride (B1222165) in the presence of a catalyst, which can be tuned for chemoselectivity.
Another approach employs systems like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder. This method has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature, even in the presence of other reducible substituents like halogens and esters researchgate.net. The reaction conditions for such selective reductions are critical and must be carefully controlled to prevent over-reduction to the diamine or undesired side reactions.
Catalytic hydrogenation is a powerful and widely used method for reducing nitro groups to amines. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel nih.gov. A primary challenge in the catalytic hydrogenation of this compound is chemo-selectivity—specifically, reducing the nitro groups without causing hydrogenolysis (reductive cleavage) of the carbon-chlorine bond.
Research has focused on developing catalysts that can achieve this selectivity. For instance, sulfided platinum catalysts have demonstrated high chemoselectivity for the reduction of nitro groups in the presence of activated heteroaryl halides nih.gov. The choice of catalyst, solvent, pressure, and temperature are all crucial parameters that must be optimized to achieve the desired chemo-selective transformation. The table below summarizes various catalytic systems used for the chemo-selective reduction of nitroarenes.
| Catalyst System | Hydrogen Source | Key Features |
| Pd/C | H₂ gas, Formic acid | Widely used, but can cause dehalogenation at higher temperatures/pressures. nih.gov |
| Raney Nickel | H₂ gas, Hydrazine | Effective, but selectivity can be an issue. nih.gov |
| Sulfided Pt/C | H₂ gas | High chemoselectivity for nitro group reduction in the presence of halides. nih.gov |
| Iron/Acidic Media | Fe/HCl, Fe/CH₃COOH | Classical method, often shows good selectivity for nitro groups over halogens. |
| NaBH₄/Ni(PPh₃)₄ | NaBH₄ | Can be a moderate and selective system for reducing nitroarenes to amines. psu.edu |
While preserving the chlorine atom is often desired, specific synthetic strategies may require its removal. Reductive dehalogenation replaces the carbon-halogen bond with a carbon-hydrogen bond. This transformation can be achieved using several methods, effectively converting this compound into ethyl 3,5-dinitrobenzoate (B1224709).
Catalytic transfer hydro-dehalogenation is a common and efficient strategy. These systems typically involve a transition metal catalyst, such as palladium, and a hydrogen donor.
Examples of Reductive Dehalogenation Systems:
Palladium-based catalysts: A system of Pd(dba)₂ with an imidazolium (B1220033) salt ligand can effectively dehalogenate aryl chlorides and bromides. Strong bases with β-hydrogens, such as sodium ethoxide, can serve as both the base and the hydrogen source acs.org.
Zinc Powder: A simple and mild method involves using zinc powder in an aqueous solution of ammonium (B1175870) chloride. This system can reduce various aryl halides to the corresponding arenes at room temperature psu.edu.
Metal-free systems: Transition-metal-free hydrogenation can be achieved using strong bases like cesium carbonate with a hydrogen source such as 2-propanol, initiated by a radical initiator organic-chemistry.org.
The reactivity of aryl halides towards reductive dehalogenation generally follows the trend I > Br > Cl, making the cleavage of the C-Cl bond the most challenging nih.gov. The reaction mechanism can vary, involving intermediates such as palladium hydrides in catalytic cycles or aryl radicals in single-electron transfer (SET) processes organic-chemistry.orgacs.org.
Hydrolysis and Transesterification of the Ester Moiety
The ethyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-chloro-3,5-dinitrobenzoic acid, or transesterification to form a different ester. These reactions typically require catalysis by an acid or a base.
Acid-catalyzed hydrolysis is a reversible reaction that reaches an equilibrium. To drive the reaction towards the carboxylic acid product, it is typically performed under reflux with an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid nih.gov.
The mechanism for the acid-catalyzed hydrolysis of an ester like this compound proceeds through several distinct steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon nih.govepa.gov.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate nih.gov.
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ethoxy group, converting it into a good leaving group (ethanol).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethanol (B145695) molecule epa.gov.
Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the hydronium ion catalyst and yielding the final carboxylic acid product, 2-chloro-3,5-dinitrobenzoic acid nih.gov.
Base-Promoted Hydrolysis Kinetics
The hydrolysis of esters under basic conditions, a process known as saponification, is a well-established reaction in organic chemistry. For this compound, this reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. The kinetics of this process are significantly influenced by the electronic and steric nature of the substituents on the aromatic ring.
The presence of two nitro groups (NO2) on the benzene ring at positions 3 and 5 has a profound impact on the reactivity of the ester. These groups are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic effect is expected to result in a significantly faster rate of hydrolysis compared to unsubstituted or less substituted benzoate (B1203000) esters. The base-promoted hydrolysis of esters is generally a second-order reaction, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org However, when the hydroxide ion is present in a large excess, the reaction can be treated as a pseudo-first-order reaction with respect to the ester. chemrxiv.org
The reaction proceeds through a tetrahedral intermediate, and the stability of this intermediate influences the reaction rate. The electron-withdrawing nitro groups help to stabilize the negative charge on the intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction. The chlorine atom at the 2-position, also being an electron-withdrawing group, further contributes to this effect, although its impact might be modulated by steric hindrance.
Kinetic studies on the alkaline hydrolysis of various dinitrobenzoate esters have been performed to understand the influence of the alcoholic and acidic moieties on the reaction rate. acs.org While specific kinetic data for the base-promoted hydrolysis of this compound is not extensively documented in publicly available literature, the principles governing the hydrolysis of similar esters can be applied. The rate of hydrolysis can be monitored by techniques such as spectrophotometry or titration of the unreacted base over time. researchgate.netyoutube.com
Illustrative Kinetic Data for Base-Promoted Hydrolysis
The following table provides a hypothetical representation of the kind of data that would be obtained from a kinetic study of the base-promoted hydrolysis of this compound under pseudo-first-order conditions.
| Time (minutes) | [Ester] (mol/L) | ln[Ester] |
| 0 | 0.0100 | -4.605 |
| 10 | 0.0067 | -5.005 |
| 20 | 0.0045 | -5.404 |
| 30 | 0.0030 | -5.809 |
| 40 | 0.0020 | -6.215 |
| 50 | 0.0013 | -6.646 |
This table is for illustrative purposes to demonstrate the expected trend in a pseudo-first-order reaction and is not based on actual experimental results for this compound.
From such data, a plot of ln[Ester] versus time would yield a straight line, the slope of which is equal to the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant (k) could then be determined by dividing k' by the concentration of the base.
Transesterification for Derivative Synthesis
Transesterification is a crucial process for the synthesis of new esters from an existing one. In the context of this compound, transesterification would involve reacting the ethyl ester with a different alcohol in the presence of a catalyst to produce a new 2-chloro-3,5-dinitrobenzoate ester and ethanol. This reaction is typically reversible and is driven to completion by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.
The synthesis of various ester derivatives is a common strategy in medicinal chemistry and materials science to modify the properties of a lead compound. For instance, altering the alcohol moiety can impact the solubility, bioavailability, and biological activity of the resulting dinitrobenzoate derivative.
The reaction can be catalyzed by either acids or bases. Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. Base-catalyzed transesterification, on the other hand, proceeds via the formation of an alkoxide from the reactant alcohol, which then acts as a nucleophile.
While specific examples of the transesterification of this compound are not widely reported, general methodologies for the synthesis of dinitrobenzoate esters from alcohols and 3,5-dinitrobenzoic acid are known. researchgate.net These methods often involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acid chloride. researchgate.net Transesterification offers a more direct route to new esters from a common intermediate like this compound.
Potential Derivatives via Transesterification
The following table illustrates some potential ester derivatives that could be synthesized from this compound via transesterification with different alcohols.
| Reactant Alcohol | Product Ester | Potential Application Area |
| Methanol | Mthis compound | Chemical intermediate |
| Isopropanol | Isopropyl 2-chloro-3,5-dinitrobenzoate | Organic synthesis |
| Benzyl alcohol | Benzyl 2-chloro-3,5-dinitrobenzoate | Precursor for further functionalization |
| Ethylene (B1197577) glycol | Bis(2-chloro-3,5-dinitrobenzoyl) ethane-1,2-diol | Cross-linking agent |
The choice of catalyst and reaction conditions would be critical to achieve high yields and purity of the desired products. The reactivity of the incoming alcohol and the steric hindrance around the ester group of this compound would be key factors influencing the reaction efficiency.
Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Chloro 3,5 Dinitrobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignment
¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.
Aromatic Protons: The two protons on the benzene (B151609) ring (H-4 and H-6) are in different chemical environments and are expected to appear as distinct doublets due to meta-coupling. The strong electron-withdrawing nature of the two nitro groups and the chlorine atom will significantly deshield these protons, shifting their signals to a lower field, likely in the range of 8.5-9.0 ppm.
Ethyl Group Protons: The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons, being directly attached to the ester oxygen, will be deshielded and are predicted to appear around 4.4-4.6 ppm. The methyl protons will be further upfield, likely in the 1.4-1.5 ppm range.
¹³C NMR Analysis: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.
Aromatic Carbons: The aromatic region will display six distinct signals due to the unsymmetrical substitution pattern. The carbon bearing the ester group (C-1) and the carbons attached to the nitro groups (C-3, C-5) will be significantly deshielded. The carbon attached to the chlorine atom (C-2) will also be influenced by its electronegativity.
Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of 160-165 ppm.
Ethyl Group Carbons: The methylene carbon (-CH₂-) will likely appear around 62-65 ppm, while the methyl carbon (-CH₃) will be the most shielded, appearing at approximately 14-15 ppm.
For comparative purposes, the reported ¹H and ¹³C NMR data for ethyl benzoate (B1203000) and its substituted derivatives provide a valuable reference. For instance, in ethyl benzoate, the aromatic protons appear between 7.3 and 8.0 ppm, and the ethyl group signals are observed at approximately 4.3 ppm (quartet) and 1.3 ppm (triplet). rsc.org The introduction of electron-withdrawing groups, as in the case of ethyl 2-chloro-3,5-dinitrobenzoate, is expected to shift the aromatic signals further downfield.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ar-H (H-4, H-6) | 8.5 - 9.0 | d |
| -OCH₂CH₃ | 4.4 - 4.6 | q |
| -OCH₂CH₃ | 1.4 - 1.5 | t |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 160 - 165 |
| Ar-C | 120 - 150 |
| -OCH₂CH₃ | 62 - 65 |
| -OCH₂CH₃ | 14 - 15 |
Two-Dimensional NMR Techniques for Structure Confirmation
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure of this compound, two-dimensional (2D) NMR experiments are indispensable. wikipedia.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between the quartet and the triplet. wikipedia.org It would also confirm the meta-coupling between the aromatic protons H-4 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. wikipedia.org It would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the methylene proton quartet to its carbon signal around 62-65 ppm and the aromatic proton doublets to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For example, correlations would be expected from the methylene protons to the carbonyl carbon and the aromatic C-1 carbon. The aromatic protons would show correlations to neighboring carbons, confirming their positions relative to the substituents.
The application of these 2D NMR techniques provides a comprehensive and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. mnstate.educam.ac.uk
Conformational Analysis by NMR
The conformation of this compound, particularly the orientation of the ester group and the nitro groups relative to the benzene ring, can be investigated using NMR techniques. The rotation around the C-C bond connecting the ester group to the ring and the C-N bonds of the nitro groups can be sterically hindered.
In a related compound, ethyl 4-chloro-3,5-dinitrobenzoate, X-ray crystallography revealed that the nitro groups and the ester group are twisted out of the plane of the benzene ring. nih.govresearchgate.net For this compound, a similar non-planar conformation is expected due to steric hindrance between the bulky ortho chloro and nitro substituents and the ester group.
Nuclear Overhauser Effect (NOE) spectroscopy, specifically a 2D NOESY experiment, could be employed to study the spatial proximity of protons. For instance, NOE correlations between the methylene protons of the ethyl group and one of the aromatic protons (H-6) would provide evidence for a preferred conformation where these groups are close in space. Quantum mechanical calculations can complement the experimental NMR data to determine the most stable conformations and the energy barriers for rotation. rsc.orgnih.gov
Application as an Internal Standard in Quantitative NMR
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. ox.ac.uk This technique relies on the use of an internal standard, a compound of known purity that is added in a precise amount to the sample. resolvemass.ca
For a compound to be a suitable internal standard, it must meet several criteria: nih.govsigmaaldrich.combipm.org
It must have signals in the NMR spectrum that are well-resolved from the signals of the analyte.
It should be chemically stable and not react with the analyte or the solvent.
It should have a low number of signals, preferably singlets, to simplify integration.
It must be highly soluble in the deuterated solvent used.
It should have a known purity and be non-hygroscopic.
While this compound is not commonly used as a qNMR standard, its potential suitability can be assessed. Its aromatic proton signals are expected in a relatively clear region of the spectrum (downfield of most common organic molecules). However, the complexity of its aromatic signals (two doublets) and the presence of a quartet and triplet for the ethyl group make it less ideal than a compound with simple singlet signals. Its reactivity and stability would also need to be thoroughly evaluated before it could be considered for use as a primary standard. Compounds like dimethyl terephthalate (B1205515) or maleic acid are more commonly employed as internal standards due to their simpler spectra and proven stability. nih.gov
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Identification of Characteristic Functional Group Vibrations
The FTIR and Raman spectra of this compound will be dominated by the vibrations of its key functional groups: the nitro groups, the ester group, the carbon-chlorine bond, and the substituted benzene ring.
Nitro Group (NO₂) Vibrations: Aromatic nitro compounds typically show two strong characteristic stretching vibrations. The asymmetric stretching (νas(NO₂)) is expected to appear as a strong band in the FTIR spectrum in the region of 1520-1560 cm⁻¹. The symmetric stretching (νs(NO₂)) will give rise to a strong band around 1340-1370 cm⁻¹. ijsr.net
Ester Group Vibrations: The most prominent feature of the ester group is the strong carbonyl (C=O) stretching vibration, which is expected in the range of 1720-1740 cm⁻¹ in the FTIR spectrum. The C-O stretching vibrations will appear as two bands, an asymmetric stretch (νas(C-O-C)) around 1250-1300 cm⁻¹ and a symmetric stretch (νs(C-O-C)) around 1000-1100 cm⁻¹.
Carbon-Chlorine (C-Cl) Vibration: The C-Cl stretching vibration is expected to produce a band in the region of 600-800 cm⁻¹, though it can sometimes be weak in the FTIR spectrum.
Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring will appear as a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and would be expected in the 700-900 cm⁻¹ range.
Analysis of the spectra of related compounds, such as ethyl benzoate and dinitrobenzene derivatives, supports these assignments. scholarsresearchlibrary.comnist.gov For example, the gas-phase IR spectrum of the closely related ethyl 3,5-dinitrobenzoate (B1224709) shows strong absorptions corresponding to the C=O stretch, NO₂ stretches, and C-O stretches. nist.gov
Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |
|---|---|---|---|
| C=O | Stretching | 1720 - 1740 | Strong |
| NO₂ | Asymmetric Stretching | 1520 - 1560 | Strong |
| NO₂ | Symmetric Stretching | 1340 - 1370 | Strong |
| C-O-C | Asymmetric Stretching | 1250 - 1300 | Strong |
| C-O-C | Symmetric Stretching | 1000 - 1100 | Medium |
| Ar-C-Cl | Stretching | 600 - 800 | Medium-Weak |
X-ray Diffraction Studies
X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single crystal X-ray diffraction analysis of ethyl 4-chloro-3,5-dinitrobenzoate has provided precise data on its molecular geometry. The analysis revealed that the nitro groups and the ester group are not coplanar with the benzene ring. The dihedral angles formed by the two nitro groups and the ester group with the mean plane of the benzene ring are 44.0 (1)°, 89.6 (1)°, and 164.1 (1)°, respectively. nih.gov This non-planar conformation is a common feature in sterically hindered aromatic systems. researchgate.net
Similarly, a study of ethyl 3,5-dinitrobenzoate showed that the carboxy- and the two nitro-groups are rotated out of the aromatic ring plane by 2°, 2°, and 11°, respectively. rsc.org These rotations are a consequence of minimizing steric strain between the bulky substituent groups.
Below is a table summarizing the crystallographic data for ethyl 4-chloro-3,5-dinitrobenzoate. nih.gov
| Parameter | Value |
| Formula | C₉H₇ClN₂O₆ |
| Molecular Weight | 274.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.744 (2) |
| b (Å) | 21.389 (6) |
| c (Å) | 7.241 (2) |
| β (°) | 110.504 (4) |
| Volume (ų) | 1123.3 (5) |
| Z | 4 |
Crystal Packing Analysis and Supramolecular Assembly
The arrangement of molecules in a crystal, or crystal packing, is dictated by intermolecular forces. In ethyl 4-chloro-3,5-dinitrobenzoate, the molecules are linked through weak C-H···O hydrogen bonds, contributing to the formation of the supramolecular structure. nih.gov Furthermore, π-π stacking interactions with a centroid-centroid distance of 3.671 (2) Å contribute to the stabilization of the crystal lattice. nih.gov
In a derivative, ethyl 2-(3,5-dinitrobenzamido)benzoate, weak intermolecular C-H···O hydrogen bonds align the molecules into endless chains. researchgate.net The conjugated ring planes of these molecules are stacked with a perpendicular distance of 3.38 (1) Å between them. researchgate.net The analysis of non-covalent interactions has demonstrated that by altering the position of the nitro group in the benzoate anion, it is possible to control the packing and structure of the resulting complex. mdpi.com
Investigation of Intramolecular and Intermolecular Charge-Transfer Interactions
Dinitrobenzoate compounds are known to participate in charge-transfer interactions, which can give rise to intense coloration. mdpi.com In the solid state, these interactions can be observed between electron-rich and electron-poor regions of adjacent molecules. For example, ethyl 3,5-dinitrobenzoate is known to form charge-transfer spectra with certain electron-donating molecules. sigmaaldrich.com
The investigation of europium-cadmium complexes with dinitrobenzoate ligands revealed that the 2,4-dinitrobenzoate (B1224026) anion is involved in a significant number of intramolecular interactions, including N-O···π and π-π interactions. mdpi.com These interactions are crucial in the formation of the polymeric structures of these complexes. In contrast, the 3,5-dinitrobenzoate anion does not engage in π-π interactions with the phenanthroline molecule in the same study, highlighting the subtle structural influences on charge-transfer phenomena. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used for determining the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry for Exact Mass Determination
Fragmentation Pattern Analysis for Structural Information
The structural elucidation of this compound through mass spectrometry, particularly using a hard ionization technique like electron ionization (EI), provides significant insight into its molecular framework. The fragmentation pattern is dictated by the molecule's functional groups: an ethyl ester, a chlorinated aromatic ring, and two nitro groups. The analysis of these fragments helps confirm the compound's structure by identifying characteristic losses and stable resultant ions.
The molecular ion peak [M]⁺• for this compound (C₉H₇ClN₂O₆) would appear at a mass-to-charge ratio (m/z) of approximately 274, with a characteristic isotopic peak [M+2]⁺• at m/z 276 of about one-third the intensity, confirming the presence of a single chlorine atom. The fragmentation pathways are generally predictable based on the established behavior of aromatic esters and nitro compounds.
Key fragmentation pathways include:
Loss of the Ethoxy Radical: A primary fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OC₂H₅), which has a mass of 45 Da. This results in the formation of a highly stable 2-chloro-3,5-dinitrobenzoyl cation.
Loss of Ethylene (B1197577): Esters containing a γ-hydrogen can undergo a McLafferty rearrangement. In this case, it would involve the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄), with a mass of 28 Da.
Loss of Nitro Groups: Nitroaromatic compounds characteristically lose their nitro groups. This can occur through the elimination of a nitrogen dioxide radical (•NO₂, 46 Da) or a nitric oxide radical (•NO, 30 Da), often followed by the loss of the remaining oxygen atom.
Cleavage of the Aromatic Ring: Subsequent fragmentation of the benzoyl cation or other aromatic fragments can occur, typically involving the loss of carbon monoxide (CO, 28 Da).
Loss of Chlorine: The chlorine atom can also be lost as a radical (•Cl, 35 Da), although this may be less favorable than the initial loss of the ester or nitro functionalities.
The fragmentation pattern can be compared to that of similar molecules, such as ethyl 3,5-dinitrobenzoate. For ethyl 3,5-dinitrobenzoate (C₉H₈N₂O₆, M.W. 240.17), the mass spectrum shows characteristic peaks corresponding to the loss of the ethoxy group and nitro groups. rsc.orgscience-softcon.deresearchgate.net The introduction of a chlorine atom at the 2-position on the benzene ring in the title compound is expected to influence the relative abundance of certain fragments but not the fundamental fragmentation pathways.
Below is a table summarizing the predicted principal fragments for this compound.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 274 | [C₉H₇³⁵ClN₂O₆]⁺• | - (Molecular Ion) |
| 229 | [C₇H₂³⁵ClN₂O₅]⁺ | •OC₂H₅ (Ethoxy radical) |
| 228 | [C₇H₃³⁵ClN₂O₄]⁺• | C₂H₅O• (Rearrangement and loss) |
| 246 | [C₇H₃³⁵ClN₂O₄]⁺ | C₂H₄ (Ethylene via McLafferty rearrangement) |
| 228 | [C₉H₇³⁵ClN₁O₄]⁺• | NO₂ (Nitro radical) |
| 183 | [C₇H₂³⁵ClN₁O₃]⁺ | •OC₂H₅ and NO₂ |
| 201 | [C₆H₂³⁵ClN₂O₄]⁺ | CO and •OC₂H₅ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Spectra and Electronic Transitions
The electronic absorption spectrum of this compound is characterized by the electronic transitions associated with its chromophoric system, primarily the dinitro-substituted benzene ring. Nitroaromatic compounds are known to exhibit distinct absorption bands in the UV-visible region arising from π→π* and n→π* transitions. libretexts.orglumenlearning.com
π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For substituted benzenes, these transitions are typically observed below 300 nm. The presence of strong electron-withdrawing groups like the nitro groups significantly modifies these transitions, often shifting them to longer wavelengths (bathochromic shift). For related benzoic acid derivatives, characteristic absorption bands are often seen around 230 nm and 280 nm. researchgate.net
n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs of the oxygen atoms in the nitro groups) to a π* antibonding orbital of the aromatic ring. libretexts.org These transitions are symmetry-forbidden and thus have a much lower intensity (molar absorptivity < 2000 L mol⁻¹ cm⁻¹) compared to π→π* transitions. They occur at longer wavelengths, as non-bonding orbitals are higher in energy than π bonding orbitals. lumenlearning.com For many nitroaromatic compounds, these weak n→π* bands extend into the visible region, which is responsible for their characteristic yellow color.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Origin | Expected Wavelength (λₘₐₓ) Range | Expected Intensity |
|---|---|---|---|
| π→π | Aromatic Ring & Substituents | 230 – 300 nm | High (ε > 10,000) |
| n→π | Non-bonding electrons of NO₂ groups | > 300 nm | Low (ε < 2,000) |
Chromophore Analysis in Nitroaromatic Esters
The principal chromophore in this compound is the benzene ring substituted with two nitro groups. Molecules or parts of molecules that absorb light in the UV-vis region are defined as chromophores. lumenlearning.com The ethyl ester and chloro substituents act as auxochromes—groups that modify the light-absorbing properties (wavelength and intensity) of the chromophore.
The two nitro (NO₂) groups are powerful electron-withdrawing groups that significantly influence the electronic structure of the benzene ring. Their presence has several key effects:
Bathochromic Shift: They extend the conjugated π-system of the benzene ring. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the primary π→π* absorption band to a longer wavelength (a bathochromic or red shift) compared to benzene or nitrobenzene.
Introduction of n→π Transitions:* As discussed previously, the nitro groups provide non-bonding electrons, giving rise to low-energy, low-intensity n→π* transitions that are not present in benzene itself. libretexts.org
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For substituted benzene (B151609) rings like Ethyl 2-chloro-3,5-dinitrobenzoate, a key feature is the orientation of the substituent groups relative to the plane of the benzene ring.
Table 1: Experimental Crystallographic Data for the Related Isomer, Ethyl 4-chloro-3,5-dinitrobenzoate
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂O₆ |
| Molecular Weight | 274.62 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.744 |
(Å) | 7.241 | | β (°) | 110.504 | | Volume (ų) | 1123.3 | Source: nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the electronic landscape is dominated by the electron-withdrawing nature of the two nitro groups and the chlorine atom. This leads to a significant lowering of the energy of the molecular orbitals, particularly the LUMO. The LUMO is expected to be delocalized over the dinitro-substituted benzene ring, making the ring highly susceptible to nucleophilic attack. The HOMO, conversely, would likely have significant contributions from the ethyl ester group and the π-system of the benzene ring. A small HOMO-LUMO gap would suggest high reactivity.
Molecular Electrostatic Potential (MESP) surfaces are calculated to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. The MESP maps color-code the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
In this compound, the MESP would show intense negative potential around the oxygen atoms of the nitro groups and the carbonyl oxygen of the ester. Conversely, strongly positive potential would be concentrated on the aromatic ring's hydrogen atoms and near the carbon atoms attached to the electron-withdrawing groups, indicating these as sites for potential nucleophilic substitution.
DFT calculations can provide a suite of quantum chemical descriptors that quantify a molecule's reactivity. These global reactivity descriptors are derived from the energies of the frontier orbitals. While specific calculated values for the title compound are not available, data for the analogous Mthis compound can provide insight. nih.gov
Table 2: Key Quantum Chemical Descriptors
| Descriptor | Definition | Predicted Characteristics for this compound |
|---|---|---|
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | High, due to electron-withdrawing groups. |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | High, indicating a strong ability to accept electrons. |
| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | Likely to be relatively low, suggesting higher reactivity. |
| Chemical Softness (S) | Reciprocal of hardness ( 1/η ) | Likely to be relatively high, indicating polarizability and reactivity. |
| Electrophilicity Index (ω) | Measures the ability to act as an electrophile ( (I+A)² / (8(I-A)) ) | Expected to be high, classifying it as a strong electrophile. |
These descriptors collectively suggest that this compound is a highly electrophilic molecule, prone to reactions with nucleophiles.
DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, and intermediates, and by locating the transition state structures, chemists can predict reaction pathways and activation energies. For a molecule like this compound, DFT could be used to model reactions such as nucleophilic aromatic substitution (SNAr). Theoretical studies could compare the activation barriers for a nucleophile attacking at different positions on the aromatic ring, providing a rationale for observed regioselectivity and predicting the most favorable reaction products.
Molecular Dynamics Simulations to Investigate Dynamic Behavior
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes.
An MD simulation of this compound, for instance in a solvent like water or an organic solvent, could reveal the flexibility of the ethyl ester chain and the rotational dynamics of the nitro groups. It could also provide insights into how solvent molecules arrange themselves around the solute, which can be critical for understanding reaction kinetics in solution. Such simulations would complement the static picture from DFT by providing a more complete understanding of the molecule's behavior in a realistic chemical environment.
Applications As a Synthetic Building Block and Chemical Intermediate
Precursor in the Synthesis of Diverse Polyfunctionalized Benzoates and Nitroaromatics
The primary utility of ethyl 2-chloro-3,5-dinitrobenzoate in synthesis stems from the high reactivity of its chlorine substituent towards nucleophilic aromatic substitution (SNAr). The two nitro groups are powerful electron-withdrawing groups that activate the aromatic ring for attack by nucleophiles at the position of the chlorine atom, which serves as an effective leaving group. masterorganicchemistry.com This activation allows for the facile displacement of the chloride by a wide array of nucleophiles, leading to a diverse range of polyfunctionalized benzoate (B1203000) derivatives.
Examples of transformations using this scaffold include:
Ether and Thioether Formation: Reaction with alkoxides (RO⁻) or thiolates (RS⁻) can introduce new ether or thioether linkages.
Amination Reactions: A variety of primary and secondary amines can displace the chloride to form N-substituted 3,5-dinitroanthranilate derivatives.
Cyanation: Substitution with a cyanide source can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
This reactivity makes it a key starting material for creating libraries of substituted nitroaromatic compounds, which are important pharmacophores and intermediates in medicinal chemistry and materials science. The ester group can also be hydrolyzed to the corresponding 2-chloro-3,5-dinitrobenzoic acid, which can then be converted into amides or other acid derivatives.
Role in the Elaboration of Complex Organic Molecules
Building upon its role as a precursor, this compound serves as a foundational block for the elaboration of more complex molecular architectures. The SNAr reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling chemists to append intricate side chains or build entirely new ring systems onto the dinitrobenzoate core.
For instance, the reaction with bifunctional nucleophiles can lead to the formation of heterocyclic compounds. A reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazole (B372694) or indazole ring system fused to or substituted on the dinitroaromatic core. Similarly, reaction with a molecule containing both an amine and a hydroxyl group could lead to the regioselective formation of complex ethers or amines, followed by further cyclization reactions. The sequential or orthogonal reactivity of the chloro, nitro, and ester groups provides a strategic advantage in multi-step syntheses, allowing for the controlled and predictable construction of target molecules with a high degree of functional complexity.
Derivatives in Coordination Chemistry and Materials Science
The structural and electronic features of this compound and its derivatives make them of interest in the fields of coordination chemistry and materials science.
While direct use of this compound as a ligand in Metal-Organic Frameworks (MOFs) is not extensively documented, its derivatives are prime candidates for such applications. MOFs are constructed from metal ions or clusters linked by organic molecules known as ligands. The most common ligands are polycarboxylates.
Hydrolysis of the ester group in this compound yields 2-chloro-3,5-dinitrobenzoic acid. This carboxylic acid, or its derivatives where the chlorine has been substituted, can act as a multitopic linker for the synthesis of MOFs. The presence of nitro groups can influence the electronic properties and pore environment of the resulting framework, potentially leading to applications in gas storage, separation, or catalysis. chemrxiv.org Research has shown that other chlorinated or nitro-substituted ligands are used to construct functional MOFs. chemrxiv.orgnih.gov For example, contortion of ligands induced by chlorination has been shown to minimize π-stacking and enable direct MOF synthesis. chemrxiv.org
Organotin(IV) compounds are known for their diverse applications, including as catalysts and biocides. nih.gov Their synthesis often involves the reaction of an organotin(IV) halide with a carboxylate salt. The parent acid, 2-chloro-3,5-dinitrobenzoic acid, can be readily used to synthesize a range of di- and tri-organotin(IV) carboxylates.
The general synthetic route involves reacting the benzoic acid derivative with an organotin(IV) chloride (such as R₂SnCl₂ or R₃SnCl) in the presence of a base. nih.gov Studies on analogous compounds like 2-chloro-4-nitrobenzoic acid and 2-amino-5-nitrobenzoic acid have demonstrated the successful synthesis of various organotin(IV) complexes. asianpubs.orgthescipub.com These complexes exhibit diverse coordination geometries and potential biological activities. asianpubs.orgthescipub.com Based on these established methods, a similar family of organotin(IV) 2-chloro-3,5-dinitrobenzoates could be synthesized.
| Parent Benzoic Acid | Organotin(IV) Reactant | Resulting Complex Type | Reference |
|---|---|---|---|
| 2-Chloro-4-nitrobenzoic acid | Diorganotin(IV) dichlorides | Diorganotin(IV) carboxylates | asianpubs.org |
| 2-Chloro-4-nitrobenzoic acid | Triphenyltin(IV) chloride | Triphenyltin(IV) carboxylate | asianpubs.org |
| 2-Amino-5-nitrobenzoic acid | Dimethyltin(IV) dichloride | Monomeric Dimethyltin(IV) dicarboxylate | thescipub.com |
| o-Hydroxybenzoic acid | Dibutyltin(IV) dichloride | [R₂Sn(HL)₂] | nih.gov |
| p-Hydroxybenzoic acid | Triphenyltin(IV) chloride | [R₃Sn(HL)] | nih.gov |
Utilization in Non-Linear Optical (NLO) Materials Research
Organic materials with non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. A common molecular design for NLO chromophores involves connecting an electron-donating group and an electron-withdrawing group through a π-conjugated system. The two nitro groups in this compound are very strong electron-withdrawing substituents, making the molecule highly electron-deficient.
While this specific compound does not possess a classic strong electron-donating group, its derivatives are potential candidates for NLO materials. For example, nucleophilic substitution of the chlorine atom with a strong electron-donating group (like an aniline (B41778) or phenoxide derivative) would create a "push-pull" system, which is a key requirement for second-order NLO activity. Although specific research on this compound for NLO applications is not widely reported, the investigation of related dinitroaromatic compounds for these properties is an active area of research.
Applications in Photochemistry and Photo-catalyzed Reactions
The photochemistry of nitroaromatic compounds is a rich and varied field. Irradiation of nitrobenzoate esters can lead to a number of transformations, including photoreduction and rearrangement reactions. acs.orgacs.org The presence of the electron-deficient dinitrophenyl system in this compound suggests it may have interesting photochemical properties.
Studies on the related compound 2-chloro-3,5-dinitrobenzotrifluoride (B120725) have shown its ability to form charge-transfer complexes and participate in fluorescence quenching. This indicates that the electron-deficient aromatic ring can interact with electron-rich molecules upon photoexcitation. It is plausible that this compound could participate in similar photochemical processes, such as:
Photosensitization: Acting as a photosensitizer in energy transfer processes.
Photoinduced Electron Transfer: Engaging in electron transfer with donor molecules to generate radical ions.
Photocatalysis: Serving as a component in photocatalytic systems, where its excited state drives chemical reactions.
While detailed photochemical studies specifically on this compound are limited in the available literature, the known behavior of related nitroaromatics points to a promising potential for its use in photochemistry and photocatalysis research. acs.orgacs.org
Environmental Fate: Abiotic Degradation Mechanisms
Hydrolysis Pathways in Abiotic Environments
Hydrolysis is a chemical reaction in which a molecule of water cleaves one or more chemical bonds. In the context of Ethyl 2-chloro-3,5-dinitrobenzoate, the primary site for hydrolysis is the ester linkage. This reaction is one of the most significant abiotic degradation pathways for carboxylic acid esters in aquatic environments. The rate of hydrolysis is highly dependent on the pH of the surrounding medium, with the reaction being catalyzed by both acids and bases.
Under neutral conditions, the hydrolysis of an ester is a slow process. However, the rate increases significantly in acidic or, more notably, in alkaline environments. The hydrolysis of this compound would result in the formation of 2-chloro-3,5-dinitrobenzoic acid and ethanol (B145695).
Table 1: Potential Hydrolysis Products of this compound
| Reactant | Potential Hydrolysis Products |
| This compound | 2-chloro-3,5-dinitrobenzoic acid |
| Ethanol |
Photolytic Degradation Mechanisms of Dinitrobenzoate Structures
Photolysis, or photodegradation, is the decomposition of a chemical compound by light. For aromatic compounds, this process is typically initiated by the absorption of ultraviolet (UV) radiation from sunlight. The presence of chromophores, such as the nitro groups and the benzene (B151609) ring in this compound, indicates a potential for photolytic degradation. The photolysis of chloroaromatic compounds can proceed through various mechanisms, including the homolytic cleavage of the carbon-chlorine bond, leading to the formation of a phenyl radical and a chlorine radical. osti.gov This can be a significant degradation pathway for many chlorinated organic compounds in the environment. osti.gov
The photolytic fate of dinitrobenzoate structures can also involve transformations of the nitro groups. For instance, photoreduction of a nitro group to a nitroso group or an amino group can occur. Additionally, the presence of other substances in the environment, such as natural organic matter (humic and fulvic acids), can act as photosensitizers, potentially accelerating the rate of photolytic degradation. These sensitizers can absorb light and transfer the energy to the target compound or generate reactive species like singlet oxygen or hydroxyl radicals, which then react with the compound. The photolysis of chlorophenols, for example, is influenced by factors such as pH and the presence of oxidants. nih.gov
Table 2: Potential Factors and Products in the Photolysis of Dinitrobenzoate Structures
| Influencing Factor | Potential Photolytic Transformation | Potential Products |
| UV Radiation | Homolytic C-Cl bond cleavage | Phenyl radicals, Chlorine radicals |
| Photoreduction of nitro groups | Nitrosobenzoates, Aminobenzoates | |
| Nucleophilic substitution | Hydroxydinitrobenzoates | |
| Photosensitizers (e.g., humic acids) | Sensitized photolysis | Accelerated degradation, various products |
| pH | Affects speciation and reactivity | Varied degradation rates |
Redox Transformations of Nitro Groups in Abiotic Environmental Systems
Redox (reduction-oxidation) reactions are another critical avenue for the abiotic transformation of nitroaromatic compounds in the environment. The nitro groups of this compound are highly oxidized and can be susceptible to reduction, particularly in anoxic or anaerobic environments such as saturated soils, sediments, and groundwater. In these settings, reduced inorganic species (e.g., Fe(II)) and certain minerals can act as electron donors for the abiotic reduction of nitroaromatic compounds.
The reduction of nitro groups typically proceeds in a stepwise manner, with the formation of several intermediates. The initial reduction product is a nitroso derivative, which can be further reduced to a hydroxylamino intermediate, and finally to an amino group. Therefore, the abiotic reduction of this compound could lead to the formation of Ethyl 2-chloro-3-amino-5-nitrobenzoate and Ethyl 2-chloro-3,5-diaminobenzoate.
Natural organic matter can also play a role in mediating the redox transformation of nitroaromatics by acting as an electron shuttle. taylorfrancis.com Quinone moieties within humic substances can be reduced by microorganisms and subsequently abiotically transfer electrons to nitroaromatic compounds.
Table 3: Potential Abiotic Redox Transformation Products of this compound
| Redox Condition | Transformation | Potential Intermediates/Products |
| Reducing (Anoxic/Anaerobic) | Stepwise reduction of nitro groups | Ethyl 2-chloro-3-nitroso-5-nitrobenzoate |
| Ethyl 2-chloro-3-hydroxylamino-5-nitrobenzoate | ||
| Ethyl 2-chloro-3-amino-5-nitrobenzoate | ||
| Ethyl 2-chloro-3,5-diaminobenzoate |
The specific redox pathways and their rates will be highly dependent on the environmental conditions, including the redox potential (Eh), pH, and the availability of electron donors and mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
